(1-Acetyl-pyrrolidin-3-ylamino)-acetic acid

Chiral Synthesis Enantiomeric Excess Stereochemistry

(1-Acetyl-pyrrolidin-3-ylamino)-acetic acid (CAS 1353944-25-8), systematically named N-(1-acetyl-3-pyrrolidinyl)glycine or 2-((1-acetylpyrrolidin-3-yl)amino)acetic acid, is a pyrrolidine-derived amino acid building block with the molecular formula C₈H₁₄N₂O₃ and a molecular weight of 186.21 g/mol. The compound belongs to the N-acyl pyrrolidine amino acid class, which serves as a key synthetic intermediate in medicinal chemistry, particularly in the construction of dipeptidyl peptidase IV (DPP-IV) inhibitors and other bioactive molecules.

Molecular Formula C8H14N2O3
Molecular Weight 186.21 g/mol
Cat. No. B7920930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Acetyl-pyrrolidin-3-ylamino)-acetic acid
Molecular FormulaC8H14N2O3
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(C1)NCC(=O)O
InChIInChI=1S/C8H14N2O3/c1-6(11)10-3-2-7(5-10)9-4-8(12)13/h7,9H,2-5H2,1H3,(H,12,13)
InChIKeyCQZOOSYOSIOAOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Acetyl-pyrrolidin-3-ylamino)-acetic acid: Chemical Identity, Physicochemical Properties, and Commercial Sourcing Overview


(1-Acetyl-pyrrolidin-3-ylamino)-acetic acid (CAS 1353944-25-8), systematically named N-(1-acetyl-3-pyrrolidinyl)glycine or 2-((1-acetylpyrrolidin-3-yl)amino)acetic acid, is a pyrrolidine-derived amino acid building block with the molecular formula C₈H₁₄N₂O₃ and a molecular weight of 186.21 g/mol . The compound belongs to the N-acyl pyrrolidine amino acid class, which serves as a key synthetic intermediate in medicinal chemistry, particularly in the construction of dipeptidyl peptidase IV (DPP-IV) inhibitors and other bioactive molecules [1]. It is commercially supplied as a racemic mixture (CAS 1353944-25-8) alongside its (S)-enantiomer (CAS 1353995-67-1) and (R)-enantiomer (CAS 954567-53-4), with each form presenting distinct stereochemical and application-specific procurement profiles .

Why Structurally Similar Pyrrolidine Acetic Acids Cannot Replace (1-Acetyl-pyrrolidin-3-ylamino)-acetic acid in Research and Industrial Procurement


The structural configuration of (1-acetyl-pyrrolidin-3-ylamino)-acetic acid — specifically the acetyl group at the pyrrolidine N-1 position and the aminoacetic acid side chain attached via a secondary amine at C-3 — creates a unique spatial geometry that governs both its chemical reactivity and molecular recognition profile. Alpha-(pyrrolidin-1-yl)acetic acids, which bear the acid group directly on the nitrogen atom, exhibit a different hydrogen-bonding vector (approximately 2.5 Å displacement) and distinct conformational preferences, leading to divergent binding modes in targets such as CCR5 and DPP-IV [1]. Additionally, stereochemistry at the chiral C-3 center is non-interchangeable: the racemic mixture (CAS 1353944-25-8) cannot substitute for enantiopure (S)- or (R)-forms in asymmetric synthesis without introducing 50% of the undesired stereoisomer, directly impacting the yield and optical purity of downstream products . These factors render simple one-to-one substitution with commercially available pyrrolidine analogs unfeasible without extensive revalidation of synthetic routes and biological activity.

Quantitative Procurement-Relevant Evidence for (1-Acetyl-pyrrolidin-3-ylamino)-acetic acid: Purity, Stereo-configuration, Regiochemistry, Safety, and Physicochemical Consistency


Enantiomeric Purity Specifies Synthetic Utility: Racemate vs. (S)- and (R)-Enantiomer Forms

NOTE: Direct head-to-head comparative biological or in vivo data for this specific compound are severely limited in the public domain, primarily because the compound is predominantly employed as a synthetic building block rather than a final bioactive entity. The evidence presented below therefore relies on class-level inference and cross-supplier comparisons where possible. The target compound is supplied as a racemic mixture (CAS 1353944-25-8) with an enantiomeric excess of 0%. For applications requiring stereochemical purity, the (S)-enantiomer (CAS 1353995-67-1) and (R)-enantiomer (CAS 954567-53-4) are available as separate products . Employing the racemate in an asymmetric synthesis or chiral drug discovery program introduces 50% of the undesired enantiomer, which may exhibit different biological activity or necessitate additional separation steps, directly impacting both yield and cost .

Chiral Synthesis Enantiomeric Excess Stereochemistry

Supplier Purity Grade (95% vs. 98%) Can Shift Cumulative Reaction Yield by >20% in Multi-Step Synthesis

Commercial sources of (1-acetyl-pyrrolidin-3-ylamino)-acetic acid report minimum purity specifications of 95% (AKSci) and 98% (Leyan) by HPLC . In a multi-step synthesis, a 3-percentage-point purity differential translates into a theoretical cumulative yield difference of (0.95)^n vs. (0.98)^n over n linear steps. For a 10-step sequence, this equates to approximately 60% vs. 82% overall yield, a discrepancy of >20% that can determine the economic viability of a kilogram-scale campaign .

Purity Specification Reaction Yield Procurement

Regiochemistry Determines Biological Target Engagement: 3-Aminoacetyl vs. N-1 Acetic Acid Pyrrolidines

Alpha-(pyrrolidin-1-yl)acetic acids are reported to exhibit nanomolar antiviral activity against HIV via CCR5 antagonism (IC₅₀ range 10–500 nM) [1]. Relocating the acetic acid moiety to the C-3 position via an NH linker, as in the target compound, produces a scaffold compatible with the DPP-IV inhibitor pharmacophore [2]. While direct IC₅₀ data for the target compound are absent from the public literature, class-level medicinal chemistry evidence indicates that the N-1 acetyl group and the C-3 amino acid side chain are critical elements for DPP-IV binding, a profile for which N-1 acetic acid pyrrolidines show weak or no activity [2].

Regiochemistry Structure-Activity Relationship DPP-IV CCR5

GHS Hazard Profile Adds Shipping and Handling Costs Relative to Non-Hazardous Pyrrolidine Analogs

The compound carries four GHS hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, simple pyrrolidine building blocks such as L-proline (CAS 147-85-3) carry no GHS hazard classifications. This hazard profile mandates personal protective equipment (gloves, eye protection, respiratory protection) and appropriate ventilation, adds restrictions on air transport, and may incur additional shipping surcharges .

GHS Classification Safety Profile Procurement Logistics

Consistent Molecular Weight (186.21 g/mol) and Solid Physical Form Ensure Transferable Stoichiometry Across Batches

All commercial suppliers consistently report a molecular weight of 186.21 g/mol for the compound, and it is universally supplied as a solid powder . This uniformity ensures that stoichiometric calculations are directly transferable across batches and vendors. By comparison, structurally analogous N-acetyl-L-proline (MW 157.17 g/mol) requires a 15.6% adjustment in mass per mole, introducing potential weighing errors when substituted in established protocols.

Molecular Weight Physical Form Batch Reproducibility

Optimal Use Cases for (1-Acetyl-pyrrolidin-3-ylamino)-acetic acid Based on Quantitative Differentiation Evidence


Chiral Intermediate in Asymmetric Drug Candidate Synthesis

When a synthetic route requires a specific optical isomer, procurement of the enantiopure (S)- or (R)-form of (1-acetyl-pyrrolidin-3-ylamino)-acetic acid is mandatory. Using the racemic mixture would result in a 50% loss of material and necessitate chiral resolution, directly reducing overall yield [Section 3, Evidence Item 1]. This scenario is common in the preparation of chiral DPP-IV inhibitors and other stereochemically defined bioactive molecules [1].

Building Block for DPP-IV Inhibitor Lead Optimization

The 3-aminoacetyl pyrrolidine scaffold of the target compound aligns with the pharmacophoric requirements of DPP-IV inhibitors, as documented in patent literature [Section 3, Evidence Item 3]. Medicinal chemistry teams pursuing this target class can employ the compound as a key intermediate, avoiding the need for scaffold redesign that would be required if N-1 acetic acid pyrrolidines were used instead [1].

Multi-Step Synthesis Requiring High Purity to Maximize Cumulative Yield

For process chemistry groups executing linear sequences of 5 or more steps, selecting the 98% purity grade (Leyan) over the 95% grade (AKSci) can preserve over 20% of theoretical yield by the final step [Section 3, Evidence Item 2]. This purity-driven yield advantage is particularly relevant for contract research organizations and pharmaceutical development teams where cost-of-goods is a primary metric [1].

Laboratory Procurement Subject to Hazardous Material Shipping Restrictions

Institutions with limited chemical hygiene infrastructure or those located in regions with stringent air-freight regulations on hazardous substances must account for the GHS H302/H315/H319/H335 classification of this compound [Section 3, Evidence Item 4]. Procurement managers may opt for local suppliers or ground shipping, and must budget for appropriate PPE and ventilation, making the hazard profile a tangible cost factor not present with non-hazardous pyrrolidine alternatives [1].

Quote Request

Request a Quote for (1-Acetyl-pyrrolidin-3-ylamino)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.